![molecular formula C10H6BrF B577115 3-Bromo-1-fluoronaphthalene CAS No. 13772-59-3](/img/structure/B577115.png)
3-Bromo-1-fluoronaphthalene
Overview
Description
3-Bromo-1-fluoronaphthalene is an organofluorine compound . It is derived from naphthalene derivatives and fluorinated aromatics . It is used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 3-Bromo-1-fluoronaphthalene involves the use of 1-Fluoronaphthalene . It is used in t-BuLi-mediated synthesis of 6-substituted phenanthridines . It is also used in the synthesis of LY248686, a potent inhibitor of serotonin and norepinephrine uptake .Molecular Structure Analysis
The molecular structure of 3-Bromo-1-fluoronaphthalene has been optimized . The molecular formula is C10H6BrF . The InChI key is JYZPGEKVRNVONN-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Bromo-1-fluoronaphthalene is involved in various chemical reactions. It is used in the synthesis of Fluorobenzo[c]fluoren, a polycyclic aromatic hydrocarbon used in materials science extensively due to utility in organic electronics, light emitting diodes, and solar cells .Physical And Chemical Properties Analysis
3-Bromo-1-fluoronaphthalene is a liquid at room temperature . It has a melting point of 25-26°C . The molecular weight is 225.06 .Scientific Research Applications
Use in the Synthesis of Complex Organic Compounds : 3-Bromo-1-fluoronaphthalene is used in the synthesis of various complex organic compounds. For instance, it has been used in the preparation of 3,3'-dibromo-1,1'-difluoro-2,2'-binaphthyl, which can further react with electrophiles to yield high-yield products such as diacid or bis(phosphane) derivatives (Leroux, Mangano, & Schlosser, 2005).
In Vibrational Spectra Studies : It has been used in density functional theory studies of vibrational spectra, particularly in understanding the fundamental vibrational modes of related compounds like 1-bromo-4-fluoronaphthalene (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
In the Synthesis of Molecular Nanoprobes : 3-Bromo-1-fluoronaphthalene has been utilized in the synthesis of 3-fluoroterrylene, a molecule promising for single electron optical sensing applications. Its synthesis involves palladium-catalyzed cross-coupling reactions and oxidative cyclodehydrogenation steps (Markoulides, Venturini, Neumeyer, & Gourdon, 2015).
In Studies of Fungal Metabolism : The metabolism of 1-fluoronaphthalene, a related compound, by fungi has been studied, showing its oxidation to various forms and conjugates. This highlights the potential for biodegradation or biotransformation of similar compounds (Cerniglia, Miller, Yang, & Freeman, 1984).
In Catalytic Reactions and Organic Syntheses : 3-Bromo-1-fluoronaphthalene has been involved in catalytic reactions for defluorination and in the synthesis of other naphthalene-based compounds. This shows its role in facilitating complex organic reactions (Guo et al., 2006).
Safety And Hazards
3-Bromo-1-fluoronaphthalene is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-bromo-1-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZPGEKVRNVONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660305 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-fluoronaphthalene | |
CAS RN |
13772-59-3 | |
Record name | 3-Bromo-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-fluoronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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